1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene typically involves the bromination of 2,3-difluoro-4-(methoxymethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Chemical Reactions Analysis
1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzene derivatives.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding difluoro-methoxymethoxybenzene derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene is primarily related to its reactivity as an electrophile due to the presence of the bromine atom. This reactivity allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The methoxymethoxy group also provides a site for further functionalization, enabling the compound to interact with different molecular targets and pathways in biological systems .
Comparison with Similar Compounds
1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-2,3-difluoro-4-methoxybenzene: This compound lacks the methoxymethoxy group, making it less versatile for further functionalization.
1-Bromo-2-fluoro-4-(methoxymethoxy)benzene: This compound has one less fluorine atom, which may affect its reactivity and the types of reactions it can undergo.
1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene: The position of the substituents on the benzene ring differs, which can influence the compound’s chemical properties and reactivity.
These comparisons highlight the unique structural features of this compound that contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-6-3-2-5(9)7(10)8(6)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCYMKXFMYHYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.